Lanthanum ethylsulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl sulfate;lanthanum(3+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H6O4S.La/c3*1-2-6-7(3,4)5;/h3*2H2,1H3,(H,3,4,5);/q;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIQVLFCKCVMMS-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

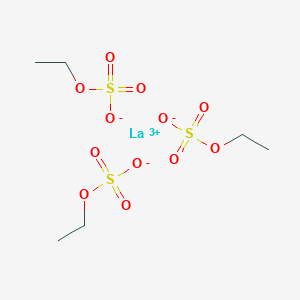

CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].[La+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15LaO12S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648473 |

Source

|

| Record name | Lanthanum tris(ethyl sulfate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070-79-7 |

Source

|

| Record name | Lanthanum tris(ethyl sulfate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Lanthanum Ethylsulfate

This guide provides a comprehensive technical overview of lanthanum ethylsulfate, designed for researchers, scientists, and professionals in drug development. It delves into the compound's fundamental chemical and structural properties, synthesis protocols, and its significant applications in advanced scientific research.

Core Molecular and Structural Characteristics

This compound, also referred to as lanthanum tris(ethyl sulfate), is an inorganic compound that has historically served as a critical host material for the study of paramagnetic properties of other rare-earth ions.[1] Its well-defined crystal structure provides an ideal matrix for spectroscopic and magnetic resonance investigations.[1]

Chemical Formula and Composition

The chemical formula for the anhydrous form of this compound is C₆H₁₅LaO₁₂S₃ .[1][2][3] It consists of a central trivalent lanthanum ion (La³⁺) coordinated with three ethyl sulfate ([C₂H₅SO₄]⁻) ligands.[1] The La³⁺ ion achieves a stable electron configuration, similar to the noble gas xenon, by donating three valence electrons.[4]

The most commonly studied form of this compound is the This compound nonahydrate , with the formula La(C₂H₅SO₄)₃·9H₂O .[5] This hydrated form is of particular interest due to its crystalline nature, which is amenable to detailed structural analysis.[5]

| Property | Value | Source |

| Anhydrous Formula | C₆H₁₅LaO₁₂S₃ | [1][3] |

| Anhydrous Molecular Weight | 514.3 g/mol | [1][3] |

| Nonahydrate Formula | La(C₂H₅SO₄)₃·9H₂O | [5] |

| Appearance | Crystalline Solid | [1] |

| Crystal System | Hexagonal | [1][6] |

| Coordination | The La³⁺ ion is surrounded by oxygen atoms from the sulfate groups and water molecules. | [1][5] |

Crystal Structure of the Nonahydrate

The nonahydrate form of this compound crystallizes in a hexagonal system, which provides a highly symmetric and well-defined environment for the central lanthanum ion.[1][5] This structural integrity is the primary reason for its utility as a host lattice in electron paramagnetic resonance (EPR) studies.

The coordination sphere around the La³⁺ ion is of significant interest. It is surrounded by nine water molecules, which form a specific geometric arrangement. Six of these water molecules are situated at the corners of a triangular prism around the lanthanum ion. The remaining three water molecules are located in a plane, extending out from the vertical faces of this prism.[5] This entire arrangement possesses C₃h symmetry.[5]

Caption: Coordination of the La³⁺ ion by nine water molecules in the nonahydrate crystal.

Synthesis and Crystal Growth

The preparation of high-quality single crystals of this compound nonahydrate is paramount for its use in spectroscopic and magnetic studies. The synthesis relies on principles of aqueous solution chemistry and controlled crystallization.

Rationale for Synthesis Strategy

The chosen method is analogous to the synthesis of other hydrated lanthanide salts, such as lanthanum sulfate nonahydrate.[6] The core principle involves the reaction of a lanthanum source (elemental lanthanum, or more commonly, lanthanum oxide or hydroxide) with the corresponding acid, followed by crystallization. For this compound, this involves reacting a lanthanum precursor with sulfuric acid and ethanol, or directly with ethylsulfuric acid. Controlled evaporation is then used to promote the growth of large, well-ordered single crystals.

Step-by-Step Synthesis Protocol

This protocol describes a standard laboratory procedure for growing single crystals of La(C₂H₅SO₄)₃·9H₂O.

Materials:

-

Lanthanum(III) oxide (La₂O₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol (C₂H₅OH)

-

Deionized Water

-

Beakers, magnetic stirrer, heating plate, and crystallization dish

Procedure:

-

Preparation of Ethylsulfuric Acid: Carefully add concentrated sulfuric acid to an excess of cold ethanol in a flask, keeping the mixture cool in an ice bath. The reaction is exothermic.

-

Reaction with Lanthanum Oxide: Slowly add stoichiometric amounts of lanthanum(III) oxide powder to the ethylsulfuric acid solution with continuous stirring. Gentle heating may be applied to facilitate the dissolution of the oxide.

-

Causality Note: Using a high-purity lanthanum oxide precursor is critical to avoid the incorporation of other rare-earth impurities into the crystal lattice, which would interfere with subsequent spectroscopic measurements.

-

-

Neutralization and Filtration: Carefully neutralize any excess acid. Filter the resulting solution to remove any unreacted solids or impurities.

-

Crystal Growth: Transfer the clear solution to a crystallization dish. Cover the dish loosely to allow for slow evaporation of the solvent at room temperature.

-

Self-Validation Check: Slow evaporation is crucial. Rapid crystallization will lead to the formation of polycrystalline powder rather than the desired large single crystals. The process may take several days to weeks.

-

-

Harvesting and Storage: Once crystals of suitable size have formed, carefully decant the mother liquor. Gently wash the crystals with a small amount of cold ethanol to remove any surface impurities and then dry them. The crystals are hygroscopic and should be stored in a desiccator.[5]

Applications in Advanced Research

The primary utility of this compound in a research context is as a diamagnetic host lattice for studying the properties of other paramagnetic lanthanide ions.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Lanthanum itself is diamagnetic, meaning it does not have unpaired electrons and is not EPR active. This property is precisely why it is an excellent host material. When a small amount of another paramagnetic rare-earth ion (like cerium, neodymium, or gadolinium) is doped into the this compound crystal structure, the dopant ions substitute the La³⁺ ions.[1]

Because the host lattice is diamagnetic, the magnetic interactions between the doped paramagnetic ions are minimized. This "magnetic dilution" allows for the high-resolution study of the electronic structure and magnetic behavior of the individual dopant ions without interference from neighboring ions.[1] For example, studies on cerium-doped this compound have been used to determine the precise g-values of the cerium ion in the crystal field.[1]

Spectroscopic and Thermal Studies

The well-defined structure of this compound nonahydrate has also made it a valuable subject for Raman spectroscopy and thermal analysis.[5] Studies of its Raman spectrum have provided insights into the vibrational modes of the ethyl sulfate group and the lattice vibrations of the crystal.[5] Furthermore, specific heat measurements at very low temperatures have been used to understand spin-phonon interactions, which are crucial for the development of quantum technologies.[5]

Caption: Workflow from synthesis to application of this compound in EPR studies.

Conclusion

This compound, particularly in its nonahydrate form, remains a compound of significant interest for fundamental research in physics and chemistry. Its value is derived not from the properties of the compound itself, but from the pristine, ordered, and diamagnetic environment its crystal lattice provides. This allows for the precise investigation of the electronic and magnetic properties of doped rare-earth ions, which is essential for advancing our understanding of magnetism, developing new materials, and pushing the boundaries of spectroscopic techniques.

References

- This compound - 1070-79-7 - Vulcanchem. (n.d.).

- This compound [1070-79-7] | King-Pharm. (n.d.).

- 란타늄에틸황산염 1070-79-7 wiki - Kr. (n.d.).

- Krishnamurthy, N., & Krishnan, R. S. (n.d.). Raman spectrum of lanthanum ethyl sulphate nonahydrate.

- Lanthanum(III) sulfate - Wikipedia. (n.d.).

-

Lanthanum - Wikipedia. (n.d.). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of Lanthanum Ethylsulfate Crystals

This guide offers a comprehensive exploration of the core physical properties of lanthanum ethylsulfate nonahydrate, La(C₂H₅SO₄)₃·9H₂O. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to provide a deeper understanding of the experimental methodologies and the scientific principles that underpin the characterization of this important crystal. This compound has historically served as a crucial host matrix for the spectroscopic investigation of other rare-earth ions, making a thorough understanding of its intrinsic properties essential for advancements in materials science and related fields.

Crystallography and Crystal Structure: The Foundation of Physical Properties

The arrangement of atoms within a crystal dictates its macroscopic physical properties. This compound nonahydrate crystallizes in the hexagonal system, a structure that provides a highly symmetric and well-defined environment for the central lanthanum ion. This high degree of order is fundamental to its utility in spectroscopic and magnetic studies.

Crystal System and Space Group

Early X-ray diffraction studies, later refined by Fitzwater and Rundle in 1959, established that this compound nonahydrate belongs to the hexagonal crystal system. The symmetry of the arrangement of atoms and molecules within the crystal is described by the C₃h point group for the lanthanum ion site.[1] This specific symmetry is crucial for interpreting spectroscopic data, as it governs the selection rules for electronic transitions.

Lattice Parameters

The unit cell is the fundamental repeating unit of a crystal structure. For this compound nonahydrate, the dimensions of the hexagonal unit cell have been reported as:[1]

| Parameter | Value (Å) |

| a | 14.08 |

| b | 14.08 |

| c | 7.11 |

These parameters define the geometry of the crystalline lattice and are essential for any detailed structural analysis or theoretical modeling.

Coordination Environment

The lanthanum ion (La³⁺) is coordinated to nine water molecules.[1] Six of these water molecules are situated at the corners of a trigonal prism around the lanthanum ion, while the remaining three lie in a plane passing through the lanthanum ion and capping the rectangular faces of the prism. This coordination geometry creates a specific crystal field environment that influences the electronic energy levels of the lanthanum ion and any doped paramagnetic ions.

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

The determination of crystal structure and lattice parameters is primarily achieved through single-crystal X-ray diffraction.

Methodology:

-

Crystal Selection: A high-quality single crystal of this compound nonahydrate, free from significant defects, is carefully selected and mounted on a goniometer head.

-

X-ray Source: A monochromatic X-ray beam, typically from a copper or molybdenum source, is directed at the crystal.

-

Diffraction Pattern Generation: The crystal is rotated in the X-ray beam, and the diffracted X-rays are detected by an area detector. The angles and intensities of the diffracted beams are recorded.

-

Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The positions of the individual atoms within the unit cell are then determined by solving the phase problem and refining the structural model against the experimental data.

Causality: The regular arrangement of atoms in the crystal lattice causes the incident X-rays to be diffracted in a predictable pattern. The geometry of this pattern is directly related to the dimensions of the unit cell, while the intensities of the diffracted beams are determined by the arrangement and type of atoms within the unit cell.

Caption: Workflow for Single-Crystal X-ray Diffraction.

Spectroscopic Properties: Probing the Electronic Environment

Spectroscopic techniques are invaluable for understanding the electronic structure and local environment of ions within a crystal.

Raman Spectroscopy

Raman spectroscopy probes the vibrational modes of a crystal, providing insights into its structure and bonding. A study of the Raman spectrum of this compound nonahydrate has identified vibrational modes corresponding to the ethyl sulfate group, the coordinated water molecules, and the lattice vibrations.[1] The observed Raman lines are consistent with the C₃h symmetry of the lanthanum ion's coordination site.

Optical Absorption

This compound crystals are transparent in the visible region of the electromagnetic spectrum, a property that makes them excellent hosts for studying the absorption and fluorescence spectra of doped rare-earth ions. The crystal field created by the nine water molecules surrounding the lanthanum site splits the electronic energy levels of the doped ions, leading to sharp, well-defined absorption lines.

Experimental Protocol: UV-Vis-NIR Absorption Spectroscopy

This technique measures the absorption of light as a function of wavelength.

Methodology:

-

Sample Preparation: A single crystal of this compound is polished to have flat, parallel faces.

-

Instrumentation: A dual-beam UV-Vis-NIR spectrophotometer is used. One beam passes through the crystal, and the other serves as a reference.

-

Measurement: The absorbance of the crystal is measured over the desired wavelength range.

-

Data Analysis: The absorption spectrum is plotted, revealing the wavelengths at which the crystal absorbs light. For doped crystals, these absorption peaks correspond to electronic transitions of the dopant ion.

Causality: The absorption of photons of specific energies (wavelengths) excites electrons from lower to higher energy levels. The energies of these transitions are determined by the electronic structure of the ions and the influence of the crystal field.

Thermal Properties: Stability and Decomposition

The thermal behavior of hydrated crystals like this compound nonahydrate is characterized by dehydration and subsequent decomposition of the anhydrous salt.

Dehydration and Decomposition

-

Dehydration: Upon heating, the nine water molecules are lost. This process is often multi-stepped, with the different water molecules being removed at different temperatures depending on their bonding environment. This is an endothermic process.

-

Decomposition of the Anhydrous Salt: At higher temperatures, the anhydrous this compound will decompose. The ethylsulfate anion will break down, releasing gaseous products such as sulfur oxides and hydrocarbons.

-

Final Residue: The final solid product at high temperatures is expected to be lanthanum oxide (La₂O₃).

Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between a sample and an inert reference.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of powdered this compound nonahydrate is placed in a crucible.

-

Instrumentation: A simultaneous TGA/DTA instrument is used. The sample and an inert reference (e.g., alumina) are heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

-

Measurement: The instrument records the sample's mass and the temperature difference between the sample and the reference as a function of the furnace temperature.

-

Data Analysis: The TGA curve shows the percentage of mass lost at different temperatures, corresponding to dehydration and decomposition. The DTA curve shows endothermic or exothermic peaks at temperatures where phase transitions or reactions occur.

Causality: The input of thermal energy causes the breaking of chemical bonds, leading to the release of volatile components (water, gaseous decomposition products) and resulting in a decrease in mass. Phase transitions and chemical reactions are accompanied by the absorption or release of heat, which is detected by DTA.

Caption: Conceptual workflow of TGA/DTA analysis.

Magnetic Properties: A Diamagnetic Host

The magnetic properties of a material are determined by the presence or absence of unpaired electrons in its constituent atoms or ions.

Magnetic Susceptibility

The lanthanum(III) ion has a closed-shell electronic configuration ([Xe]), meaning it has no unpaired electrons. Consequently, this compound is a diamagnetic material. Diamagnetic materials are weakly repelled by a magnetic field.

A key characteristic of diamagnetism is that the magnetic susceptibility is negative and essentially independent of temperature. This property is crucial for its use as a host material for studying the magnetic properties of paramagnetic rare-earth ions. The diamagnetic nature of the this compound host provides a magnetically "clean" background, allowing the much stronger paramagnetic signals from the dopant ions to be studied without interference.

Experimental Protocol: Magnetic Susceptibility Measurement

The magnetic susceptibility of a material can be measured using a SQUID (Superconducting Quantum Interference Device) magnetometer or a vibrating sample magnetometer (VSM).

Methodology:

-

Sample Preparation: A known mass of powdered or single-crystal this compound is placed in a sample holder.

-

Measurement: The sample is placed in a uniform magnetic field, and the force exerted on the sample is measured as a function of the applied field strength and temperature.

-

Data Analysis: The magnetic moment of the sample is determined from the measured force. The magnetic susceptibility is then calculated by dividing the magnetic moment by the applied magnetic field strength and the sample mass.

Causality: In a diamagnetic material, the applied magnetic field induces a small magnetic moment in the opposite direction to the field, leading to a weak repulsion. Since this effect is due to the orbital motion of all electrons, it is not significantly affected by thermal agitation.

Optical Properties: A Window to the Microscopic World

The interaction of light with a crystal is described by its optical properties, such as its refractive index and transparency.

Transparency

As previously mentioned, this compound nonahydrate crystals are transparent to visible light. This transparency is a direct consequence of the large energy gap between the highest occupied and lowest unoccupied electronic energy levels in the crystal. Photons in the visible range do not have sufficient energy to excite electrons across this gap, and therefore are not absorbed.

Refractive Index

Experimental Protocol: Refractive Index Measurement (Minimum Deviation Method)

The refractive index of a transparent crystal can be accurately measured using a goniometer-spectrometer.

Methodology:

-

Crystal Preparation: A prism is fabricated from a single crystal of this compound nonahydrate with two polished faces at a known angle (the prism angle, A).

-

Measurement: A beam of monochromatic light is passed through the prism. The prism is rotated until the angle of deviation (D) between the incident and emergent beams is at a minimum.

-

Calculation: The refractive index (n) is calculated using the formula: n = sin((A + D_min)/2) / sin(A/2) where D_min is the angle of minimum deviation.

Causality: The change in the speed of light as it enters and exits the crystal causes the light to bend, or refract. The extent of this bending is determined by the refractive index of the crystal and the angle at which the light strikes the surface.

References

- Ashcroft, C. (2022).

- Cooke, A. H., et al. (1957). Hyperfine Interactions in Rare Earth Ethyl Sulphates. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences, 240(1220), 97-108.

- Krishnamurthy, N., & Krishnan, R. S. (1963). Raman Spectrum of Lanthanum Ethyl Sulphate Nonahydrate. Proceedings of the Indian Academy of Sciences - Section A, 57(6), 352-362.

- Langmuir, I. (1913). The Vapor Pressure of Metallic Tungsten. Physical Review, 2(5), 329-342.

- Mettler Toledo. (n.d.). MP50 Melting Point System.

- Rudolph Research Analytical. (n.d.). J357 Refractometer.

- TA Instruments. (n.d.). Discovery TGA-MS.

- Vishwamittar, & Puri, S. P. (1974). A study of erbium, thulium and other rare earth ethyl sulphates. Indian Journal of Pure and Applied Physics, 12(3), 199-203.

- Shahbazi, S., et al. (2016). Characterization and thermogravimetric analysis of lanthanide hexafluoroacetylacetone chelates. Journal of Radioanalytical and Nuclear Chemistry, 310(2), 735-743.

- Krüss. (n.d.). HR 901 Universal Hand Refractometer.

- Guerreiro, H. M., et al. (2021). Thermal decomposition of lanthanum nitrate hexahydrate La(NO3)3∙6H2O. International Journal of Development Research, 11(01), 43318-43321.

Sources

A Comprehensive Technical Guide to the Synthesis of High-Purity Lanthanum Ethylsulfate

This guide provides a detailed methodology for the synthesis of high-purity lanthanum ethylsulfate, La(C₂H₅SO₄)₃. The protocol herein is designed for researchers, scientists, and professionals in drug development who require a reliable method for producing this compound with a focus on achieving exceptional purity. The synthesis is predicated on fundamental chemical principles and incorporates field-proven insights to ensure a robust and reproducible process.

Introduction: The Significance of High-Purity this compound

This compound is a compound of considerable interest in various scientific domains. Its well-defined crystalline structure makes it an excellent host material for spectroscopic and magnetic resonance studies of other rare-earth ions.[1] In these applications, the purity of the host lattice is paramount, as even trace impurities can significantly perturb the electronic and magnetic properties of the doped ions being investigated. The chemical formula for this compound is C₆H₁₅LaO₁₂S₃, and it has a molecular weight of 514.3 g/mol .[1][2] This guide details a synthesis pathway that emphasizes the mitigation of impurities from the starting materials through to the final crystalline product.

The Strategic Approach to Purity: A Self-Validating Protocol

The synthesis of high-purity this compound is approached as a multi-stage process, where each step is designed to either prevent the introduction of impurities or actively remove them. The core of this strategy lies in the careful selection and preparation of precursors, a controlled reaction environment, and meticulous purification of the final product.

Precursor Selection and Preparation: The Foundation of Purity

The quality of the final product is intrinsically linked to the purity of the starting materials. This protocol commences with a commercially available, high-purity lanthanum salt. While several salts could be used, lanthanum carbonate (La₂(CO₃)₃) is often a good choice due to its insolubility in water, which allows for purification by washing, and its ready reaction with acids. Alternatively, high-purity lanthanum oxide (La₂O₃) can be used.[3][4]

Rationale for Precursor Choice:

-

Lanthanum Carbonate: Its insolubility in neutral water allows for the removal of soluble impurities through repeated washing. It reacts cleanly with the acidic ethylsulfuric acid, releasing carbon dioxide as the only gaseous byproduct.[5][6]

-

Lanthanum Oxide: A high-purity oxide can also serve as an excellent starting material. It is crucial to ensure the oxide is freshly calcined to remove any absorbed moisture or carbon dioxide from the atmosphere.[3][4][7]

Synthesis of Ethylsulfuric Acid: A Critical Reagent

Protocol for Ethylsulfuric Acid Synthesis: This synthesis should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: A flask equipped with a dropping funnel and a magnetic stirrer is placed in an ice bath.

-

Reactants: Concentrated sulfuric acid (98%) is cooled in the flask. Absolute ethanol is placed in the dropping funnel.

-

Reaction: The ethanol is added dropwise to the stirred, cold sulfuric acid. The temperature must be maintained below 10 °C to minimize the formation of diethyl ether and other byproducts.

-

Completion: After the addition is complete, the mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

The resulting liquid is a mixture of ethylsulfuric acid, unreacted sulfuric acid, and water. This mixture is used directly in the next step.

The Core Synthesis: Reaction of Lanthanum Carbonate with Ethylsulfuric Acid

This step involves the controlled reaction of the high-purity lanthanum carbonate with the freshly prepared ethylsulfuric acid.

Detailed Experimental Protocol:

-

Reaction Vessel: A clean, dry reaction vessel equipped with a stirrer and a gas outlet (to vent CO₂) is used.

-

Reactant Addition: A stoichiometric amount of high-purity lanthanum carbonate is slowly added in small portions to the stirred ethylsulfuric acid solution. A slight excess of the lanthanum carbonate can be used to ensure all the sulfuric acid is consumed, which simplifies the subsequent purification.

-

Reaction Control: The addition is performed slowly to control the effervescence of carbon dioxide. The reaction is exothermic, and the temperature should be monitored.

-

Reaction Completion: After all the lanthanum carbonate has been added, the mixture is gently heated (e.g., to 50-60 °C) for a few hours to ensure the reaction is complete. The endpoint is reached when the addition of a small amount of acid to a filtered sample of the solution does not produce any further effervescence.

-

Filtration: The reaction mixture is then filtered to remove any unreacted lanthanum carbonate and other solid impurities.

Purification and Crystallization: Achieving High Purity

The final and most critical stage of the synthesis is the purification of the this compound. The primary method for purifying crystalline solids is recrystallization.

Step-by-Step Recrystallization Protocol:

-

Solvent Selection: Water is a suitable solvent for this compound.

-

Dissolution: The filtrate from the previous step, which contains the this compound, is gently heated to reduce its volume and create a saturated solution. Care should be taken not to overheat the solution, which could lead to decomposition.

-

Cooling and Crystallization: The saturated solution is then allowed to cool slowly to room temperature. Slow cooling promotes the formation of large, well-defined crystals, which tend to exclude impurities. The cooling can be continued in a refrigerator or ice bath to maximize the yield.

-

Crystal Harvesting: The resulting crystals are collected by filtration.

-

Washing: The crystals are washed with a small amount of ice-cold deionized water to remove any residual mother liquor.

-

Drying: The purified crystals are dried in a desiccator over a suitable drying agent.

For exacting applications, multiple recrystallization steps may be necessary to achieve the desired level of purity.

Characterization of High-Purity this compound

To validate the purity of the synthesized this compound, several analytical techniques can be employed:

-

X-ray Diffraction (XRD): To confirm the crystalline structure and phase purity of the compound.[3][9]

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To quantify trace metal impurities.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the ethylsulfate and confirm the absence of impurities like carbonates or nitrates.

-

Thermogravimetric Analysis (TGA): To determine the thermal stability and hydration state of the compound.[10]

Quantitative Data and Workflow Summary

| Parameter | Value/Range | Notes |

| Purity of La₂(CO₃)₃ | >99.99% | Essential for high-purity final product. |

| Ethanol to H₂SO₄ Ratio | ~1:1.2 (molar) | A slight excess of sulfuric acid ensures complete reaction of ethanol. |

| Reaction Temperature | < 10 °C | For ethylsulfuric acid synthesis to minimize byproducts. |

| Crystallization Yield | 70-85% | Dependent on the number of recrystallization steps. |

| Final Purity | >99.995% | Achievable with careful execution of the protocol. |

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of high-purity this compound.

Caption: Workflow for the synthesis of high-purity this compound.

Conclusion

The synthesis of high-purity this compound is a meticulous process that demands attention to detail at every stage. By starting with high-purity precursors, carefully controlling reaction conditions, and employing rigorous purification techniques, it is possible to obtain a product suitable for the most demanding scientific applications. The protocol outlined in this guide provides a robust framework for achieving this goal, emphasizing the chemical principles that underpin each step to ensure a reproducible and reliable synthesis.

References

- This compound - 1070-79-7 - Vulcanchem. (n.d.).

- Stepin, V. D., Kolesnikov, A. A., & Ovcharenko, S. V. (1989). Lanthanum purification by extractive crystallization. Vysokochistye Veshchestva, (2).

- Novel Synthesis and Characterization of Lanthanum oxide Nanoparticles from Nano-sized Lanthanum(III) Compound. (n.d.). Journal of Environmental Nanotechnology.

- Purification of lanthanum salts. (1946). U.S. Patent No. 2,394,586.

- Purification process of lanthanum and neodymium from mixed rare earth. (n.d.). ResearchGate.

- This compound | 1070-79-7. (n.d.). ChemicalBook.

- Extraction of Lanthanum Oxide from Different Spent Fluid Catalytic Cracking Catalysts by Nitric Acid Leaching and Cyanex 923 Solvent Extraction Methods. (n.d.). MDPI.

- Synthesis, Characterization and Electrochemical Properties of Lanthanum Oxysulfate Nanoceramic. (n.d.). ResearchGate.

- Research of High-Purity Lanthanum Prepared by Zone Refining. (n.d.). MDPI.

- Xing, Y., Liu, Y., Shi, Z., Meng, H., & Pang, W. (2003). Synthesis and structure of organically templated lanthanum sulfate [C4N3H16][La(SO4)3]·H2O. Journal of Solid State Chemistry, 174(2), 381-385.

- Saravani, H., & Jehali, M. A. (2016). Synthesis and Characterization of Lanthanum Oxide and Lanthanumoxid Carbonate Nanoparticles from Thermalizes of [La(acacen)]. Oriental Journal of Chemistry, 32(1), 491-498.

- New lanthanum (III) complex--synthesis, characterization, and cytotoxic activity. (n.d.). PubMed.

- High-Purity Lanthanum Sulfate Powder: Properties, Applications, and Sourcing Guide. (n.d.).

- Phosphate starvation as an antimicrobial strategy: the controllable toxicity of lanthanum oxide nanoparticles. (2012). The Royal Society of Chemistry.

- Lanthanum Carbonate - A New Phosphate Binding Drug in Advanced Renal Failure. (n.d.). ResearchGate.

- Vasconcellos, M. E. de, Queiroz, C. A. da S., Rocha, S. M. R., Seneda, J. A., Pedreira, W. R., Sarkis, J. E. S., Forbicini, C. A. L. G. O., & Abrao, A. (2002). Production of high purity lanthanum for research and development application. INIS-IAEA.

- Synthesis and Characterization of Lanthanum Oxide La2O3 Net-like Nanoparticles By New Combustion Method. (2021). Biointerface Research in Applied Chemistry.

- [Lanthanum carbonate in clinical practice]. (n.d.). PubMed.

- PURIFICATION OF LANTHANUM OXIDE BY MAGNETIC NANO-COMPOSITE ALGINATE BEADS AFTER ITS CONCENTRATION FROM ACIDIC MONAZITE LEACH LIQ. (n.d.). ResearchGate.

- Lanthanum carbonate: A new phosphate binder. (n.d.). Request PDF.

- Lanthanum-doped magnetic biochar activating persulfate in the degradation of florfenicol. (2024). Science of The Total Environment.

- Therapeutic use of the phosphate binder lanthanum carbonate. (n.d.). PubMed.

- Lanthanum carbonate for the control of hyperphosphatemia in chronic renal failure patients: a new oral powder formulation. (2013). PubMed Central.

- Process of making ethyl sulfates. (1920). U.S. Patent No. 1,339,947.

- A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates. (n.d.). Radboud Repository.

- Preparation of ethyl sulfate. (2018). Sciencemadness Discussion Board.

- Preparation of methyl ethyl sulfate and its use as an alkylation agent. (n.d.). IDEALS.

Sources

- 1. This compound (1070-79-7) for sale [vulcanchem.com]

- 2. This compound | 1070-79-7 [amp.chemicalbook.com]

- 3. Novel Synthesis and Characterization of Lanthanum oxide Nanoparticles from Nano-sized Lanthanum(III) Compound | Journal of Environmental Nanotechnology [nanoient.org]

- 4. orientjchem.org [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. [Lanthanum carbonate in clinical practice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. sciencemadness.org [sciencemadness.org]

- 9. researchgate.net [researchgate.net]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

crystal structure of lanthanum ethylsulfate nonahydrate

An In-depth Technical Guide to the Crystal Structure of Lanthanum Ethylsulfate Nonahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound nonahydrate, with the chemical formula La(C₂H₅SO₄)₃·9H₂O, is a hydrated salt of the rare-earth element lanthanum. The arrangement of its constituent ions and water molecules in a crystalline lattice gives rise to a well-defined three-dimensional structure. Understanding this crystal structure is paramount for researchers in various fields, including materials science and drug development, as the precise atomic arrangement governs the compound's physical and chemical properties. This guide provides a comprehensive technical overview of the , detailing its crystallographic parameters, coordination environment, and the experimental methodology used for its determination.

Crystallographic Parameters and Crystal System

The has been meticulously determined using single-crystal X-ray diffraction. The compound crystallizes in the hexagonal system, which is characterized by a high degree of symmetry.

Unit Cell and Space Group

The fundamental repeating unit of a crystal is the unit cell, defined by its lattice parameters. For this compound nonahydrate, these parameters have been determined with high precision. The crystal structure belongs to the space group P6₃/m.[1] This space group designation indicates a primitive hexagonal lattice with a 6₃ screw axis and a mirror plane perpendicular to it.

A summary of the crystallographic data for this compound nonahydrate is presented in the table below.

| Parameter | Value | Reference |

| Crystal System | Hexagonal | [1] |

| Space Group | P6₃/m | [1] |

| a | 14.045(1) Å | [1] |

| c | 7.0996(5) Å | [1] |

| α | 90° | [1] |

| β | 90° | [1] |

| γ | 120° | [1] |

| Z | 2 | [1] |

Table 1: Crystallographic Data for this compound Nonahydrate at 171 K.

The parameter Z represents the number of formula units per unit cell.

The Coordination Environment of the Lanthanum Ion

The lanthanum ion (La³⁺) in this structure is centrally located and its immediate chemical environment, or coordination sphere, is of particular interest. The La³⁺ ion is coordinated by nine water molecules.[1] This arrangement is a hallmark of the hydrated rare-earth ethylsulfates.

Geometry of the Coordination Polyhedron

The nine coordinating water molecules form a specific geometric arrangement around the lanthanum ion. This coordination polyhedron exhibits C₃h symmetry.[2] This symmetry implies the presence of a threefold rotation axis and a horizontal mirror plane. Six of the water molecules are situated at the corners of a trigonal prism, with three above and three below the lanthanum ion. The remaining three water molecules lie in the same plane as the lanthanum ion, positioned out from the centers of the three vertical faces of the trigonal prism.[2]

The Role of Water of Hydration

The nine water molecules, often referred to as water of hydration, are integral to the stability of the crystal structure. They directly bond to the lanthanum ion, satisfying its coordination requirements. Furthermore, these water molecules participate in a network of hydrogen bonds with the oxygen atoms of the ethylsulfate anions, creating a robust three-dimensional framework.[1] The hygroscopic nature of the crystal underscores the importance of these water molecules in maintaining the structural integrity.[2]

Experimental Determination of the Crystal Structure

The determination of the is a multi-step process that relies on the principles of X-ray diffraction.

Experimental Workflow

Workflow for the determination of a crystal structure.

Step-by-Step Methodology

-

Single Crystal Synthesis: High-quality single crystals of this compound nonahydrate are grown from an aqueous solution containing lanthanum ions and ethylsulfate ions. Slow evaporation of the solvent is a common technique to promote the formation of well-ordered crystals suitable for X-ray diffraction analysis.

-

Crystal Mounting and Data Collection: A suitable single crystal is carefully selected and mounted on a goniometer head. The crystal is then placed in an X-ray diffractometer and exposed to a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the planes of atoms within the crystal, producing a unique diffraction pattern of spots.

-

Unit Cell Determination and Data Integration: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell. The intensities of these spots are then measured and integrated.

-

Structure Solution: The integrated intensity data is used to solve the "phase problem" and generate an initial model of the electron density within the unit cell. This can be achieved through various methods, such as the Patterson method or direct methods.

-

Structure Refinement: The initial structural model is refined by adjusting the atomic positions and thermal displacement parameters to achieve the best possible agreement between the observed diffraction data and the data calculated from the model.

-

Model Validation: The final refined crystal structure is validated using various crystallographic metrics to ensure its accuracy and reliability.

Conclusion

The is a well-characterized example of a hydrated rare-earth salt. Its hexagonal crystal system and the nine-coordinate lanthanum ion surrounded by water molecules are key features. The intricate network of hydrogen bonding between the coordinated water molecules and the ethylsulfate anions plays a crucial role in stabilizing the entire crystal lattice. A thorough understanding of this structure, obtained through single-crystal X-ray diffraction, provides a fundamental basis for further research into the properties and potential applications of this and isomorphous rare-earth compounds.

References

-

Gerkin, R. E. & Reppart, W. J. (1984). The structures of the lanthanide ethyl sulfate enneahydrates, M(C₂H₅SO₄)₃·9H₂O [M = La-Lu (except Pm)], at 171 K. Acta Crystallographica Section C: Crystal Structure Communications, 40(5), 781-786. [Link]

-

Krishnamurthy, N. & Krishnan, R. S. (1963). Raman Spectrum of Lanthanum Ethyl Sulphate Nonahydrate. Proceedings of the Indian Academy of Sciences - Section A, 57(6), 352-361. [Link]

Sources

A Foundational Matrix: The Historical Role of Lanthanum Ethylsulfate in Unraveling Rare-Earth Spectroscopy

Abstract

For decades, the advancement of rare-earth spectroscopy was intrinsically linked to the availability of suitable crystalline host materials. Among these, lanthanum ethylsulfate, La(C₂H₅SO₄)₃·9H₂O, emerged as a cornerstone, providing a diamagnetic and crystallographically well-defined environment to probe the intricate electronic structures of other lanthanide ions. This in-depth technical guide explores the historical applications of this compound in spectroscopy, detailing the causality behind its selection, the experimental protocols it enabled, and the foundational insights it helped to uncover. We will delve into its pivotal role in electron paramagnetic resonance, optical absorption, and Raman spectroscopy, providing a comprehensive overview for researchers, scientists, and professionals in drug development who seek to understand the historical context and experimental underpinnings of lanthanide chemistry and physics.

Introduction: The Need for a "Silent" Host

The study of the spectroscopic properties of paramagnetic rare-earth ions in the mid-20th century presented a significant challenge: isolating the behavior of individual ions from the complexities of their immediate environment. In concentrated materials, strong magnetic interactions between neighboring paramagnetic ions broaden the spectral lines, obscuring the fine details of their electronic energy levels. The solution lay in the technique of magnetic dilution, where a small amount of the paramagnetic ion of interest is doped into a diamagnetic, isostructural host crystal.

This compound proved to be an exemplary host for this purpose. As a diamagnetic salt, it provided a magnetically "silent" background, minimizing line broadening effects. Its hexagonal crystal structure offered a consistent and well-understood environment for the doped rare-earth ions, allowing for precise analysis of the crystal field effects on their electronic states.[1] This guide will illuminate the historical significance of this compound as a model system that paved the way for a deeper understanding of the fundamental properties of the lanthanides.

The Strategic Advantage: Structural and Chemical Properties

The utility of this compound in spectroscopy is rooted in its distinct structural and chemical characteristics.

Crystal Structure: A Well-Defined Playground for Ions

This compound crystallizes in the hexagonal system, a structural feature that was crucial for early spectroscopic investigations.[1] This high degree of symmetry simplifies the theoretical interpretation of the crystal field, the electrostatic field created by the surrounding ligands that splits the electronic energy levels of the doped rare-earth ion. The consistency of this crystalline environment across the entire series of rare-earth ethylsulfates allowed for systematic studies of how electronic properties evolve across the lanthanide series.[2]

The coordination environment around the lanthanum ion is of particular interest. The metal ion is surrounded by nine water molecules, creating a specific coordination polyhedron.[3] This arrangement dictates the symmetry and strength of the crystal field experienced by a dopant rare-earth ion.

Figure 1: Simplified 2D representation of the coordination of the Lanthanum ion with nine water molecules in the ethylsulfate crystal.

Chemical Properties: A Stable and Versatile Matrix

Chemically, this compound is stable and can be grown into large, high-quality single crystals, a prerequisite for many spectroscopic experiments that require precise alignment of the crystal axes with respect to the incident radiation or an external magnetic field.[1] Its solubility in water facilitates the doping process, allowing for the straightforward incorporation of other rare-earth ions at controlled concentrations during crystal growth.

Key Historical Applications in Spectroscopy

The unique properties of this compound made it an indispensable tool in several key areas of spectroscopic research.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Causality: Early EPR studies of rare-earth ions were hampered by the short spin-lattice relaxation times and significant spin-spin interactions in concentrated salts. Diluting the paramagnetic ions in the diamagnetic this compound host lattice effectively mitigated these issues, allowing for the observation of well-resolved EPR spectra.

Experimental Protocol:

-

Crystal Growth: Single crystals of this compound doped with a small percentage (typically 0.1-1%) of the desired rare-earth ion were grown from aqueous solutions by slow evaporation.

-

Sample Mounting: A small, oriented single crystal was mounted in a resonant cavity at the center of an electromagnet. The crystal orientation could be precisely controlled.

-

Microwave Irradiation: The sample was irradiated with microwaves of a fixed frequency while the external magnetic field was swept.

-

Signal Detection: Absorption of microwave radiation by the sample was detected as a function of the magnetic field, yielding the EPR spectrum.

-

Data Analysis: The positions and splittings of the resonance lines were analyzed using a spin Hamiltonian to determine parameters such as g-factors and hyperfine coupling constants.

Insights Gained: These pioneering EPR studies provided a wealth of information about the electronic ground states of rare-earth ions, including the effects of the crystal field on their magnetic properties.[2] For instance, the paramagnetic resonance of trivalent promethium-147 was observed in a single crystal of this compound, revealing its hyperfine structure.[1]

Sources

magnetic susceptibility of lanthanum ethylsulfate

An In-Depth Technical Guide to the Magnetic Susceptibility of Lanthanum Ethylsulfate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the , a compound of significant historical and practical importance in the study of lanthanide magnetism. Designed for researchers, materials scientists, and professionals in related fields, this document delves into the theoretical underpinnings, experimental methodologies, and critical applications of this unique material. We will explore the causality behind its diamagnetic nature and provide field-proven protocols for its characterization.

Introduction: The Significance of a Diamagnetic Host

The lanthanide series of elements is renowned for its fascinating magnetic properties, which arise from the progressive filling of the 4f electron shell.[1] Most trivalent lanthanide ions possess unpaired 4f electrons, rendering them paramagnetic.[2][3] However, Lanthanum (La), the first element in the series, presents a notable exception. In its stable +3 oxidation state, the La³⁺ ion has an electron configuration of [Xe] 4f⁰, meaning it has no unpaired electrons.[2] Consequently, materials containing the La³⁺ ion, such as this compound, are expected to be diamagnetic—a property that makes them ideal as "magnetic diluents" or host lattices.[4][5]

This compound, with the chemical formula La(C₂H₅SO₄)₃·9H₂O, has historically served as a crucial host material for fundamental studies of the paramagnetic properties of other rare-earth ions.[4] By doping small amounts of paramagnetic lanthanide ions into the diamagnetic this compound crystal lattice, researchers can isolate individual ion behavior and study phenomena like electron paramagnetic resonance and magnetic relaxation without the complicating effects of strong magnetic interactions between neighboring ions. Understanding the intrinsic magnetic susceptibility of the host material is therefore a prerequisite for accurately interpreting the properties of the doped paramagnetic centers.

Theoretical Framework: The Origin of Diamagnetism in this compound

A material's response to an applied magnetic field is quantified by its magnetic susceptibility (χ). This response can be categorized as diamagnetic, paramagnetic, or ferromagnetic, among others.

-

Diamagnetism: This is a fundamental property of all matter, arising from the orbital motion of electrons. When a magnetic field is applied, it induces a small magnetic moment in a direction that opposes the field, leading to weak repulsion.[5] In substances where all electrons are paired, this is the only magnetic response. The molar magnetic susceptibility (χ_m) for diamagnetic materials is negative, small (typically on the order of 10⁻⁴ to 10⁻⁶ cm³/mol), and largely independent of temperature.[6]

-

Paramagnetism: This phenomenon occurs in materials with unpaired electrons. The intrinsic magnetic moments of these electrons align with an applied magnetic field, causing a weak attraction.[3] The paramagnetic susceptibility is positive and its magnitude is inversely proportional to temperature (the Curie Law).

For this compound, the overall magnetic susceptibility is dominated by the diamagnetic contributions of its constituent ions and molecules: the La³⁺ cation, the ethyl sulfate (C₂H₅SO₄⁻) anions, and the water of hydration (H₂O). The La³⁺ ion, with its [Xe] 4f⁰ configuration, has no unpaired electrons and is therefore purely diamagnetic.[2] Similarly, the ethyl sulfate anion and water molecules have closed-shell electronic structures, contributing to the overall diamagnetism.

The total diamagnetic susceptibility of the compound can be estimated using Pascal's constants, which are empirically derived values for the magnetic susceptibility of individual atoms and structural features within a molecule.

Physicochemical and Structural Properties

This compound nonahydrate (La(C₂H₅SO₄)₃·9H₂O) crystallizes in a hexagonal system, which provides a well-defined and symmetric environment for the central lanthanum ion.[4][7] The La³⁺ ion is coordinated by nine water molecules.[7] This well-characterized crystal structure is a key reason for its utility as a host lattice, as it allows for precise orientation in experiments and simplifies the theoretical modeling of crystal field effects on doped paramagnetic ions.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₆H₁₅LaO₁₂S₃·9H₂O |

| Molecular Weight | 692.49 g/mol |

| Crystal System | Hexagonal[4] |

| Magnetic Ordering | Diamagnetic[2] |

| Expected χ_m | ~ -2.62 x 10⁻⁴ cm³/mol (at room temp)[6] |

Experimental Determination of Magnetic Susceptibility

Accurate measurement of the small negative susceptibility of a diamagnetic material like this compound requires sensitive instrumentation. The most common and reliable method for solids is SQUID magnetometry.

SQUID Magnetometry Workflow

A Superconducting Quantum Interference Device (SQUID) magnetometer is exceptionally sensitive to small magnetic fields, making it the gold standard for characterizing weakly magnetic materials.[8] The procedure involves measuring the magnetic moment of the sample as a function of temperature and applied magnetic field.

Caption: SQUID magnetometry workflow for magnetic susceptibility measurement.

Experimental Protocol: SQUID Magnetometry

Objective: To measure the molar magnetic susceptibility (χ_m) of this compound nonahydrate from 2 K to 300 K.

Materials & Equipment:

-

This compound nonahydrate powder

-

Quantum Design MPMS or PPMS with SQUID VSM option

-

Gelatin capsule or clear plastic straw

-

Microbalance

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the polycrystalline this compound powder.

-

Carefully pack the powder into a pre-weighed gelatin capsule. To prevent crystallite orientation in the magnetic field, ensure the powder is packed tightly and uniformly.[8]

-

Mount the capsule securely in the sample holder (e.g., a quartz rod).

-

-

Background Measurement:

-

Before measuring the sample, run a full temperature-dependent measurement (2-300 K) on an identical empty gelatin capsule mounted in the same way. This provides the background signal of the sample holder, which must be subtracted from the sample data.

-

-

Measurement Protocol:

-

Insert the sample holder into the SQUID magnetometer.

-

Center the sample in the detection coils.

-

Set the applied DC magnetic field to a moderate value (e.g., 1000 Oe). This is strong enough to induce a measurable signal but not so strong as to saturate any potential trace paramagnetic impurities.

-

Cool the system to the lowest temperature (2 K).

-

Measure the magnetic moment (M) while sweeping the temperature from 2 K to 300 K.

-

-

Data Analysis:

-

Subtract the background data (from the empty capsule) from the raw sample data at each corresponding temperature point.

-

Convert the corrected magnetic moment (M, in emu) to molar magnetic susceptibility (χ_m, in cm³/mol) using the formula:

-

χ_m = (M * MW) / (H * m)

-

Where:

-

M = corrected magnetic moment (emu)

-

MW = Molecular Weight of the sample ( g/mol )

-

H = Applied magnetic field (Oe)

-

m = mass of the sample (g)

-

-

-

Plot χ_m versus Temperature (T).

-

Expected Results and Interpretation

The is expected to be negative and largely independent of temperature, which is characteristic of a diamagnetic material. A plot of χ_m vs. T should yield a nearly flat line with a value close to the literature value of -262 x 10⁻⁶ cm³/mol.[6]

A slight upturn in susceptibility at very low temperatures (the "Curie tail") may be observed. This is almost always attributable to the presence of minute quantities of paramagnetic impurities (often other lanthanide ions) in the starting material, not an intrinsic property of the lanthanum compound itself.

Caption: Expected magnetic susceptibility vs. temperature for this compound.

Conclusion and Broader Impact

This compound stands as a cornerstone material in the field of lanthanide magnetism. Its well-defined crystal structure and, most importantly, its predictable diamagnetic nature make it an indispensable tool for scientific inquiry.[4][7] The characterization of its magnetic susceptibility, as detailed in this guide, is a critical step in validating its purity and suitability as a host lattice. By providing a magnetically "silent" background, this compound allows the subtle and complex magnetic properties of individual paramagnetic ions to be unveiled, paving the way for advancements in molecular magnetism, quantum computing, and high-density data storage.[9] The protocols and theoretical considerations presented herein provide a robust framework for researchers to confidently employ this compound in their own investigations.

References

-

Lanthanides: Properties and Reactions - Chemistry LibreTexts. (2023). Retrieved from [Link]

-

Synthesis, Characterization, and Magnetic Properties of Lanthanide-Containing Paramagnetic Ionic Liquids: An Evan's NMR Study. (2023). ACS Applied Engineering Materials. Retrieved from [Link]

-

Magnetic Properties of Prolate Lanthanide Complexes: Synergy between Axial and Equatorial Ligands. (n.d.). PMC - NIH. Retrieved from [Link]

-

Electronic Structure and Magnetic Properties of Lanthanide Molecular Complexes. (n.d.). Wiley-VCH. Retrieved from [Link]

-

How the Ligand Field in Lanthanide Coordination Complexes Determines Magnetic Susceptibility Anisotropy, Paramagnetic NMR Shift, and Relaxation Behavior. (2020). Accounts of Chemical Research. Retrieved from [Link]

-

Raman spectrum of lanthanum ethyl sulphate nonahydrate. (n.d.). Retrieved from [Link]

-

The Magnetic Susceptibilities of Lanthanum, Cerium, Praseodymium, Neodymium and Samarium, from 1.5°K to 300°K. (2025). ResearchGate. Retrieved from [Link]

-

What is meant by diamagnetic and paramagnetic? (2020). Shaalaa.com. Retrieved from [Link]

-

D and F Block Elements. (n.d.). Scribd. Retrieved from [Link]

-

(PDF) How the Ligand Field in Lanthanide Coordination Complexes Determines Magnetic Susceptibility Anisotropy, Paramagnetic NMR Shift, and Relaxation Behavior. (2020). ResearchGate. Retrieved from [Link]

-

Magnetic Properties of Lanthanum. (n.d.). Compare Metals. Retrieved from [Link]

-

Lanthanides and Actinides in Molecular Magnetism. (n.d.). ResearchGate. Retrieved from [Link]

-

Describe the magnetic properties of lanthanides. (n.d.). CK-12 Foundation. Retrieved from [Link]

-

Crystal structure - Lanthanum. (n.d.). WebElements. Retrieved from [Link]

-

Crystal structure and supramolecular features of bis{ethyl 2-[1-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetate}trinitratolanthanum(III). (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Lanthanum(III) sulfate - Wikipedia. (n.d.). Retrieved from [Link]

-

Structural, magnetic and dielectric properties of lanthanum substituted Mn0.5Zn0.5Fe2O4. (2025). ResearchGate. Retrieved from [Link]

-

Effect of lanthanum doping on the structural, electrical, and magnetic properties of Mn0.5Cu0.5LaxFe2−xO4 nanoferrites. (2025). ResearchGate. Retrieved from [Link]

-

Chapter 1 Magnetic properties of heavy lanthanide metals. (n.d.). Refubium. Retrieved from [Link]

-

MAGNETIC SUSCEPTIBILITY OF THE ELEMENTS AND INORGANIC COMPOUNDS. (n.d.). Fizika.si. Retrieved from [Link]

Sources

- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ck12.org [ck12.org]

- 4. This compound (1070-79-7) for sale [vulcanchem.com]

- 5. shaalaa.com [shaalaa.com]

- 6. fizika.si [fizika.si]

- 7. ias.ac.in [ias.ac.in]

- 8. Magnetic Properties of Prolate Lanthanide Complexes: Synergy between Axial and Equatorial Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Authored by: [Your Name/Gemini], Senior Application Scientist

An In-depth Technical Guide to the Optical Properties of Single-Crystal Lanthanum Ethylsulfate

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the optical properties of single-crystal this compound (La(C₂H₅SO₄)₃·9H₂O). This compound serves as a crucial host material in solid-state spectroscopy, particularly for elucidating the electronic structure of trivalent rare-earth ions. Understanding the intrinsic optical characteristics of the host crystal is paramount for interpreting the complex spectra of doped materials. This document details the synthesis, crystal structure, and key optical investigation techniques, including Raman spectroscopy and the Zeeman effect, offering insights into the vibrational modes and crystal field effects. Methodologies are presented with a focus on the rationale behind experimental choices, ensuring a self-validating approach to the scientific investigation of this material.

Introduction: The Significance of this compound in Spectroscopy

Single-crystal this compound is a hydrated salt that crystallizes in a hexagonal system, forming large, transparent crystals amenable to optical studies.[1] Its primary significance in the realm of materials science and spectroscopy lies in its utility as a diamagnetic host lattice. By doping this crystal with paramagnetic rare-earth ions, researchers can investigate the electronic transitions of these ions in a well-defined crystalline environment with minimal magnetic interference from the host material itself. The crystal field of this compound, while relatively weak, imposes a specific symmetry on the dopant ions, leading to the splitting of their energy levels. A thorough characterization of the host crystal's optical properties is, therefore, a prerequisite for the accurate analysis of the absorption and emission spectra of doped crystals.

Crystal Structure and Synthesis

Crystal Structure

This compound nonahydrate, La(C₂H₅SO₄)₃·9H₂O, crystallizes in the hexagonal system.[1] The lanthanum ion (La³⁺) is situated at a site of C₃h point symmetry.[2] This specific symmetry environment is a critical determinant of the selection rules for electronic transitions of dopant ions and the nature of the crystal field splitting. The structure consists of [La(H₂O)₉]³⁺ complex ions and ethylsulfate anions. The nine water molecules are arranged around the lanthanum ion, and this coordination sphere plays a significant role in the vibrational spectra of the crystal.

Synthesis of Single-Crystal this compound

High-quality single crystals are essential for optical measurements. The established method for growing this compound crystals is through the slow evaporation of a saturated aqueous solution.

Experimental Protocol: Single Crystal Growth

-

Preparation of Saturated Solution: Dissolve high-purity this compound salt in deionized water at a slightly elevated temperature (e.g., 40-50 °C) to ensure saturation.

-

Filtration: Filter the hot, saturated solution through a fine-pore filter to remove any particulate impurities that could act as unwanted nucleation sites.

-

Seed Crystal Introduction: Place a small, high-quality seed crystal in the filtered solution. The seed crystal provides a template for ordered crystal growth.

-

Controlled Evaporation: Maintain the solution at a constant, slightly elevated temperature in a vibration-free environment to allow for slow evaporation of the solvent. This slow process is crucial for growing large, optically clear crystals.

-

Crystal Harvesting: Once the crystal has reached the desired size, carefully remove it from the solution, and dry it.

The rationale for this slow evaporation method is to maintain a state of slight supersaturation, which promotes growth on the seed crystal rather than spontaneous nucleation of many small crystals. This control over the crystallization process is key to obtaining large, flawless single crystals suitable for spectroscopic analysis.

Optical Properties and Characterization

The optical properties of single-crystal this compound are primarily investigated through vibrational spectroscopy (Raman) and magneto-optical techniques (Zeeman effect), especially when doped.

Vibrational Properties: Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a crystal. The Raman spectrum of this compound reveals information about the lattice vibrations, the internal oscillations of the ethyl sulfate group, and the vibrations of the water of hydration.[3]

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation: A single crystal of this compound is mounted on a goniometer head to allow for precise orientation with respect to the incident laser beam and the collection optics. The hygroscopic nature of the crystal requires a controlled environment to prevent dehydration.[3]

-

Instrumentation: A high-resolution Raman spectrometer equipped with a suitable laser excitation source is used. For transparent crystals like this compound, a UV laser (e.g., 253.65 nm) can be advantageous to avoid fluorescence interference.[3]

-

Data Acquisition: The crystal is irradiated with the laser, and the scattered light is collected and analyzed. Spectra are typically recorded with the incident and scattered light polarized in different directions to probe different symmetry components of the Raman tensor.

-

Data Analysis: The positions, intensities, and widths of the Raman lines are determined. These are then assigned to specific vibrational modes based on group theory analysis and comparison with the spectra of related compounds.[3]

Key Findings from Raman Spectroscopy

The Raman spectrum of La(C₂H₅SO₄)₃·9H₂O can be divided into three main regions:

| Frequency Range (cm⁻¹) | Assignment |

| < 300 | Lattice vibrations (phonons) |

| 300 - 1500 | Internal vibrations of the ethyl sulfate (C₂H₅SO₄⁻) group |

| > 1500 | Vibrations of the water of hydration (H₂O) |

Table 1: Assignment of Raman bands in this compound nonahydrate.[3]

The observation of distinct frequency regions for the lattice, the anion, and the water molecules is a direct consequence of the different masses and bond strengths involved in these vibrations. The lattice modes, involving the motion of the entire [La(H₂O)₉]³⁺ complex and the ethylsulfate anions, are the lowest in energy. The internal modes of the ethyl sulfate group are at intermediate energies, and the high-frequency O-H stretching modes of the water molecules are at the highest energies.

Magneto-Optical Properties: The Zeeman Effect

The Zeeman effect, the splitting of spectral lines in the presence of a magnetic field, is a cornerstone technique for probing the electronic structure of ions in crystals.[4] While pure this compound is diamagnetic, studies of the Zeeman effect in rare-earth-doped this compound provide invaluable information about the crystal field.

Causality in Zeeman Spectroscopy: The application of an external magnetic field lifts the degeneracy of the electronic energy levels of the dopant ion. The magnitude of this splitting is dependent on the strength of the magnetic field and the orientation of the crystal with respect to the field. By measuring the absorption or emission spectra as a function of the magnetic field strength and orientation, one can determine the g-factors of the electronic states, which are a direct probe of their quantum mechanical nature.

Experimental Protocol: Zeeman Spectroscopy

-

Sample Preparation and Mounting: A single crystal of rare-earth-doped this compound is mounted in a cryostat that is placed within the bore of a high-field magnet. The crystal must be precisely oriented with respect to the magnetic field.

-

Spectroscopic Measurement: A beam of polarized light is passed through the crystal, and the absorption spectrum is recorded as a function of wavelength. Measurements are typically performed at low temperatures (e.g., liquid helium temperature) to minimize thermal broadening of the spectral lines.

-

Varying Magnetic Field and Orientation: The experiment is repeated for different magnetic field strengths and for different orientations of the crystal's c-axis with respect to the magnetic field.

-

Data Analysis: The splitting of the spectral lines is measured and plotted as a function of the magnetic field strength. From these plots, the g-factors are determined. These experimental values are then compared with theoretical calculations based on crystal field theory.[2][5]

The choice to use polarized light and to vary the crystal orientation is crucial for a complete analysis. Different polarizations of light induce transitions between different sublevels, and the orientation dependence of the splitting provides information about the anisotropy of the crystal field.[6]

Conclusion

Single-crystal this compound is a material of fundamental importance in the field of solid-state spectroscopy. Its well-defined crystal structure and optical transparency make it an ideal host for studying the intricate electronic properties of rare-earth ions. The experimental techniques outlined in this guide, particularly Raman spectroscopy and the Zeeman effect, provide a robust framework for characterizing both the intrinsic properties of the host crystal and the effects of the crystal field on dopant ions. The causal relationships between experimental design and the information obtained underscore the self-validating nature of these spectroscopic investigations. A thorough understanding of the optical properties of this compound is indispensable for advancing our knowledge of the fundamental physics of rare-earth materials and for the development of new optical and magnetic technologies.

References

- Krishnan, R. S., & Narayanan, P. S. (1964). Raman spectrum of lanthanum ethyl sulphate nonahydrate. Proceedings of the Indian Academy of Sciences - Section A, 60(1), 46-52.

- Saroja, D., & Ramaswamy, K. (1972). Crystal Field Energy Levels and Zeeman Spectra of Dy³⁺ Lanthanum Ethyl Sulfate, in the Near Infrared. The Journal of Chemical Physics, 57(8), 3464-3468.

-

AIP Publishing. (1972). Crystal Field Energy Levels and Zeeman Spectra of Dy³⁺ Lanthanum Ethyl Sulfate, in the Near Infrared. The Journal of Chemical Physics. Retrieved from [Link]

- Spedding, F. H., Haas, W. J., Sutherland, W. L., & Eckroth, C. A. (1965). Anisotropic Zeeman Effect in Erbium Ethylsulfate When the Magnetic Field is Perpendicular to the C Uniaxis of the Crystal. The Journal of Chemical Physics, 42(3), 981-987.

-

Wikipedia. (n.d.). Zeeman effect. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermal Properties of Lanthanum Ethylsulfate at Low Temperatures

Introduction

Lanthanum ethylsulfate nonahydrate, with the chemical formula La(C₂H₅SO₄)₃·9H₂O, is a crystalline solid that has historically served as a crucial host material in the study of the properties of rare-earth ions. Its crystal structure provides a well-defined environment for substituting other rare-earth ions, allowing for detailed spectroscopic and magnetic investigations. Understanding the thermal properties of the pure this compound host crystal at low temperatures is fundamental for interpreting the behavior of doped crystals, as the lattice vibrations (phonons) of the host mediate interactions and contribute to the overall thermal characteristics. This guide provides a comprehensive overview of the thermal properties of this compound at low temperatures, including its specific heat, thermal conductivity, and magnetic susceptibility. While direct experimental data for some properties of this compound are scarce, we can construct a robust understanding by leveraging data from isostructural compounds and fundamental theoretical principles of solid-state physics at low temperatures.

Crystal Structure

This compound nonahydrate crystallizes in a hexagonal system, which is a key feature that makes it a suitable host for other rare-earth ions. The structure consists of a central Lanthanum(III) ion coordinated with three ethyl sulfate ligands and nine water molecules. This well-defined and relatively dilute structure is instrumental in minimizing interactions between substituted paramagnetic ions, a desirable characteristic for many experimental studies.

Low-Temperature Thermal Properties

Specific Heat

The specific heat of a solid at low temperatures is a direct probe of its low-energy excitations. In a diamagnetic, insulating crystal like this compound, the primary contribution to the specific heat at low temperatures comes from lattice vibrations, or phonons. The lanthanum (La³⁺) ion has a diamagnetic (¹S₀) ground state, meaning it has no unpaired electrons and therefore does not contribute a magnetic component to the specific heat. Furthermore, naturally abundant lanthanum isotopes do not have a nuclear spin, so there is no nuclear hyperfine contribution to the heat capacity.

The heat capacity of neodymium ethylsulfate in zero magnetic field below 4 K has been described by the following relation:

CH=0 = (2.27 x 10-3)/T² - (8.45 x 10-5)/T³ + (1.13 x 10-3)T³ + (2.15 x 10-5)T⁵ gibbs/FW[1]

In this equation:

-

The first two terms represent the contributions from the hyperfine states of the ¹⁴³Nd and ¹⁴⁵Nd isotopes.

-

The T³ and T⁵ terms describe the lattice heat capacity.

For this compound, we can neglect the hyperfine terms. Therefore, the specific heat of this compound at low temperatures is dominated by the lattice contribution:

CLattice ≈ (1.13 x 10-3)T³ + (2.15 x 10-5)T⁵ gibbs/FW

The dominant T³ dependence at the lowest temperatures is characteristic of the Debye model for the lattice heat capacity of solids.

| Property | Value/Expression | Source/Derivation |

| Crystal System | Hexagonal | |

| Chemical Formula | La(C₂H₅SO₄)₃·9H₂O | |

| Low-Temperature Specific Heat (Lattice) | CLattice ≈ (1.13 x 10-3)T³ + (2.15 x 10-5)T⁵ gibbs/FW | Derived from isostructural Nd(C₂H₅SO₄)₃·9H₂O data[1] |

| Magnetic Susceptibility | Diamagnetic, negative, and temperature-independent | Theoretical Prediction |

| Thermal Conductivity | Expected to follow a T³ dependence at very low temperatures, peaking around 10-20 K, and then decreasing at higher temperatures. | Theoretical Prediction |

Thermal Conductivity

The thermal conductivity of a non-metallic crystal at low temperatures is governed by the flow of phonons. The behavior of thermal conductivity as a function of temperature is typically characterized by three regions:

-

At very low temperatures (typically below ~10 K): The phonon mean free path is limited by scattering from the crystal boundaries. In this regime, the thermal conductivity is expected to be proportional to T³, similar to the specific heat.

-

At intermediate temperatures (around 10-20 K): The thermal conductivity reaches a peak. The increase from the T³ region slows as phonon-phonon scattering (Umklapp processes) becomes more frequent.

-

At higher temperatures (above the peak): Umklapp scattering becomes the dominant mechanism limiting the phonon mean free path, causing the thermal conductivity to decrease with increasing temperature.

Magnetic Susceptibility

Magnetic susceptibility is a measure of how a material responds to an applied magnetic field. Materials are broadly classified as diamagnetic, paramagnetic, or ferromagnetic. This compound is a diamagnetic material.[2] This is because the La³⁺ ion has a closed-shell electronic configuration with no unpaired electrons.

Diamagnetic materials have a weak, negative magnetic susceptibility, meaning they are repelled by a magnetic field.[1] A key characteristic of diamagnetism is that it is largely independent of temperature.[2] Therefore, at low temperatures, the magnetic susceptibility of this compound is expected to be a small, negative constant.

Theoretical Background: Phonon Transport at Low Temperatures

The thermal properties of insulating crystals like this compound at low temperatures are dominated by the behavior of phonons.

-

Specific Heat: The specific heat is a measure of the energy required to raise the temperature of the crystal. At low temperatures, only low-energy, long-wavelength acoustic phonons are excited. The number of these phonon modes is proportional to T³, which leads to the characteristic T³ dependence of the specific heat as described by the Debye model.

-

Thermal Conductivity: Thermal conductivity describes the transport of heat through the crystal via phonons. The key factors determining thermal conductivity are the phonon group velocity and the phonon mean free path (the average distance a phonon travels before being scattered). At very low temperatures, the mean free path is long and is primarily limited by the physical dimensions of the crystal (boundary scattering). As the temperature increases, the phonon population grows, and phonon-phonon interactions (Umklapp scattering) become the dominant scattering mechanism, which limits the thermal conductivity.

Experimental Methodologies